molecular formula C10H13NO B2758392 p-Ethylacetophenone oxime CAS No. 2089-32-9

p-Ethylacetophenone oxime

Cat. No.: B2758392
CAS No.: 2089-32-9
M. Wt: 163.22
InChI Key: VECGTLCRIQNAIB-DHZHZOJOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

p-Ethylacetophenone oxime is an organic compound that belongs to the class of oximes, which are characterized by the presence of the functional group -C=N-OH. This compound is derived from p-ethylacetophenone, a ketone with an ethyl group attached to the para position of the phenyl ring. Oximes are known for their versatility in organic synthesis and their applications in various fields such as medicinal chemistry, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of p-ethylacetophenone oxime typically involves the reaction of p-ethylacetophenone with hydroxylamine hydrochloride in the presence of a base such as pyridine. The reaction is carried out in an ethanol solvent at elevated temperatures (around 60°C) for a specified duration (approximately 75 minutes). The mixture is then cooled, and the product is extracted using ethyl acetate and purified through recrystallization .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and the reaction conditions may be adjusted to ensure efficient production. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis.

Chemical Reactions Analysis

Types of Reactions

p-Ethylacetophenone oxime undergoes various chemical reactions, including:

    Oxidation: The oxime can be oxidized to form corresponding nitroso compounds.

    Reduction: Reduction of the oxime can yield the corresponding amine.

    Substitution: The oxime group can participate in substitution reactions, such as the Beckmann rearrangement, to form amides.

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of p-ethylacetophenone oxime involves its interaction with specific molecular targets and pathways. For instance, in biological systems, oximes can act as nucleophiles, reacting with electrophilic centers in enzymes or receptors. This interaction can modulate the activity of these biomolecules, leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Acetophenone oxime: Lacks the ethyl group at the para position.

    p-Methylacetophenone oxime: Has a methyl group instead of an ethyl group at the para position.

    Benzophenone oxime: Contains a phenyl group instead of an ethyl group.

Uniqueness

p-Ethylacetophenone oxime is unique due to the presence of the ethyl group at the para position, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in the compound’s physicochemical properties, making it distinct from other similar oximes .

Conclusion

This compound is a versatile compound with significant applications in various scientific fields. Its unique structure and reactivity make it a valuable intermediate in organic synthesis and a potential candidate for drug development and other industrial applications. Further research into its properties and mechanisms of action can uncover new opportunities for its use in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

(NZ)-N-[1-(4-ethylphenyl)ethylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-3-9-4-6-10(7-5-9)8(2)11-12/h4-7,12H,3H2,1-2H3/b11-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VECGTLCRIQNAIB-FLIBITNWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=NO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)/C(=N\O)/C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2089-32-9
Record name Acetophenone, 4'-ethyl-, oxime
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002089329
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC59493
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59493
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.